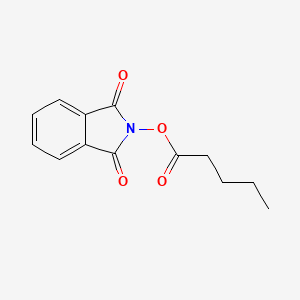

1,3-Dioxoisoindolin-2-yl pentanoate

Description

Contextualization of the Phthalimide (B116566) and Pentanoate Moieties in Organic Chemistry

The chemical behavior and utility of 1,3-Dioxoisoindolin-2-yl pentanoate are best understood by first examining its two primary components: the phthalimide group and the pentanoate group.

The phthalimide moiety, with the chemical formula C₆H₄(CO)₂N-, is the acyl derivative of phthalic acid. It is a robust and planar structure known for its stability against oxidation, heat, and many solvents. wikipedia.orgorganic-chemistry.org In synthetic organic chemistry, the phthalimide group is famously used in the Gabriel synthesis, a classic method for preparing primary amines. wikipedia.orgorganic-chemistry.org It also serves as an effective protecting group for amines, particularly in peptide synthesis, where it prevents racemization by blocking both N-H protons. wikipedia.orgorganic-chemistry.org Beyond its role as a synthetic tool, the phthalimide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products with diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties. nih.govnih.gov

The pentanoate moiety is the ester of pentanoic acid (also known as valeric acid). As a five-carbon aliphatic acyl chain, it primarily influences the steric and electronic properties of the parent molecule. In the context of this compound, it functions as part of the acyloxy group that, upon cleavage, can lead to the formation of specific radical intermediates.

Historical Development and Significance of N-Acyloxyphthalimides as Chemical Intermediates

N-Acyloxyphthalimides represent a significant class of chemical reagents that are readily synthesized from the corresponding carboxylic acids and N-hydroxyphthalimide. acs.orgnih.gov Historically, their development is linked to the broader field of radical chemistry.

A pivotal advancement in their application came with the rise of visible light photoredox catalysis. Researchers discovered that N-acyloxyphthalimides are excellent precursors for generating radical intermediates under exceptionally mild, room-temperature conditions. acs.orgacs.orgnih.gov This marked a substantial improvement over traditional methods that often required high temperatures, UV photolysis, or harsh chemical oxidants. acs.orgnih.gov

The key to their utility lies in their reductive fragmentation pathway. Upon single-electron reduction, typically facilitated by a photocatalyst, these molecules cleave in a predictable manner. acs.orgnih.gov When the acyl group is derived from an aliphatic carboxylic acid (like pentanoic acid), the reduction triggers a decarboxylative fragmentation, releasing carbon dioxide, a phthalimide anion, and a corresponding alkyl radical. acs.orgnih.gov This process has been harnessed to develop innovative methods for C-H functionalization and to construct complex molecular architectures, such as 3,3-dialkyl substituted oxindoles, through tandem radical cyclizations. acs.orgrsc.org

Structural Elucidation and Core Architectural Features of this compound

The core architecture of this compound is defined by the linkage of the planar phthalimide ring system to the pentanoate group through an N-O-acyl bond. The phthalimide group (1,3-dioxoisoindoline) consists of a benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups adjacent to the nitrogen atom. This entire ring system is essentially planar. mdpi.comnih.gov

The pentanoate tail is a flexible five-carbon chain. The most critical feature of the molecule is the N-O-C=O linkage, which is susceptible to single-electron reduction, making it the reactive center of the molecule for radical generation. While specific crystallographic data for this exact compound is not widely published, analysis of closely related structures confirms the planarity of the phthalimide core and reveals that the dihedral angle between this plane and the attached acyl group is a defining structural parameter. mdpi.comresearchgate.net

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Canonical SMILES | CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

| CAS Number | 80593-54-0 (Unverified) |

| Appearance | Solid (predicted) |

Research Landscape and Scholarly Interest in this compound and Related Derivatives

Current scholarly interest in this compound is primarily focused on its role as a reagent in synthetic organic chemistry. The ability of N-acyloxyphthalimides to serve as clean and efficient precursors for alkyl radicals under visible light photoredox conditions places them at the forefront of modern synthetic methodology. acs.orgnih.gov Research in this area aims to expand the scope of these reagents for various C-H functionalization and cross-coupling reactions, which are fundamental transformations for building complex molecules. acs.orgrsc.org

While this compound itself is valued as a synthetic tool, its related derivatives are the subject of intense investigation in medicinal chemistry. The phthalimide core is a key component in numerous biologically active compounds. For example, researchers have synthesized and investigated 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs for their potential as anticancer and antioxidant agents. mdpi.com The broad therapeutic potential of phthalimide analogues continues to drive research into the synthesis and functionalization of new derivatives for applications in drug discovery. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) pentanoate |

InChI |

InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |

InChI Key |

OISZWNPBLJIBOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,3 Dioxoisoindolin 2 Yl Pentanoate

Direct Esterification and Condensation Reactions for the Formation of the Pentanoate Linkage

The most direct approach to forming the pentanoate ester linkage in 1,3-dioxoisoindolin-2-yl pentanoate involves the reaction of a phthalimide (B116566) derivative with pentanoic acid or its activated forms. This method leverages well-established esterification principles.

Approaches Utilizing Pentanoic Acid and Phthalimide Derivatives

A primary method for synthesizing this compound is through the direct esterification of N-hydroxyphthalimide (NHPI) with pentanoic acid. wikipedia.org This reaction forms the ester bond by eliminating a molecule of water. The process is typically facilitated by a coupling agent to activate the carboxylic acid.

Alternatively, derivatives of pentanoic acid, such as pentanoyl chloride or pentanoic anhydride (B1165640), can be reacted with N-hydroxyphthalimide. These acylating agents are more reactive than the parent carboxylic acid and can often drive the reaction to completion more efficiently, sometimes without the need for a coupling agent.

The reaction between phthalic anhydride and the corresponding amino acid can also be a route to related structures, as seen in the synthesis of (S)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid from phthalic anhydride and (S)-2-aminopropanoic acid in acetic acid. researchgate.net While not directly yielding the pentanoate ester, this demonstrates the formation of the N-substituted phthalimide core.

Role of Coupling Reagents (e.g., DCC) and Activators in Ester Synthesis

Coupling reagents are crucial for promoting the esterification between a carboxylic acid and an alcohol, in this case, N-hydroxyphthalimide. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose. wikipedia.orglibretexts.org In this reaction, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate acts as a good leaving group, which is then displaced by the hydroxyl group of N-hydroxyphthalimide in a nucleophilic acyl substitution reaction to form the desired ester. libretexts.org The direct conversion of a carboxylic acid to an amide or ester can be challenging because amines and alcohols are basic and can deprotonate the carboxylic acid, making it unreactive. libretexts.org DCC-mediated coupling is a key reaction in peptide synthesis. libretexts.orgkhanacademy.org

Other activating agents can also be employed. For instance, N-hydroxyphthalimide esters can be activated with sulfonic acids like p-toluenesulfonyl chloride. wikipedia.org These activated esters are then susceptible to nucleophilic attack.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Atmosphere

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the reaction atmosphere.

Solvent Effects: The nature of the solvent can significantly influence the reaction rate and yield. For esterification reactions, polar aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or dimethylformamide (DMF) are often employed. mdpi.comacs.org These solvents can effectively solvate the reactants and intermediates without interfering with the reaction. The choice of solvent can also affect the solubility of the reactants and the ease of product purification.

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the desired product. For many esterification and coupling reactions, temperatures ranging from room temperature to a moderate reflux are common. acs.orgresearchgate.net For instance, some C-H amination reactions using N-acyloxyphthalimides are performed at room temperature under visible light. acs.orgnih.gov In some cases, increasing the temperature can significantly improve the yield, even in the absence of a catalyst. researchgate.net

Atmosphere: While many esterification reactions are robust and can be performed under a normal atmosphere, sensitive reactions may require an inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric oxygen or moisture. This is particularly important when using highly reactive reagents that are sensitive to hydrolysis.

| Factor | Effect on Reaction | Typical Conditions |

| Solvent | Influences reactant solubility and reaction rate. | Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF). mdpi.comacs.org |

| Temperature | Affects reaction rate and potential for side reactions. | Room temperature to moderate reflux. acs.orgresearchgate.net |

| Atmosphere | Prevents unwanted side reactions with air or moisture. | Normal or inert (Nitrogen, Argon) atmosphere. |

Synthesis through Nucleophilic Substitution Reactions

An alternative synthetic route to this compound involves nucleophilic substitution, where a phthalimide-containing nucleophile displaces a leaving group on a pentanoate derivative, or vice versa. masterorganicchemistry.com This approach offers versatility in the choice of starting materials.

Strategies Involving Halogenated Precursors and Phthalimide Salts

A common strategy involves the reaction of a pentanoyl halide, such as pentanoyl chloride, with a phthalimide salt, like potassium phthalimide. orgsyn.org In this reaction, the phthalimide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pentanoyl chloride and displacing the chloride leaving group. pressbooks.pub This method, a type of nucleophilic acyl substitution, is generally efficient for forming the N-acylphthalimide linkage. masterorganicchemistry.comlibretexts.orglibretexts.org

Conversely, one could envision a reaction where a halogenated pentanoate ester is reacted with a phthalimide salt. However, the more typical approach involves the more reactive acyl halide. The use of potassium phthalimide is a well-established method for introducing the phthalimide group and has been used in the synthesis of various N-substituted phthalimides. orgsyn.org

Stereochemical Considerations in Nucleophilic Substitution

When the pentanoate precursor contains a stereocenter, the stereochemical outcome of the nucleophilic substitution reaction is an important consideration. In a typical nucleophilic acyl substitution reaction, the nucleophile attacks the trigonal planar carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The subsequent collapse of this intermediate and expulsion of the leaving group regenerates the carbonyl group. masterorganicchemistry.comlibretexts.org If the stereocenter is not at the carbonyl carbon, it is generally retained during the reaction.

However, if the reaction proceeds through a different mechanism, such as one involving radical intermediates, the stereochemical integrity might be compromised. While not directly applicable to the most common syntheses of this compound, it is a crucial aspect in related transformations. For instance, in decarboxylative cross-coupling reactions of N-hydroxyphthalimide esters, the formation of alkyl radicals is a key step. acs.org

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of this compound and related N-substituted phthalimides aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, efficient catalysts, and reaction conditions that minimize waste and energy consumption.

Solvent-Free or Aqueous Media Approaches

A significant advancement in the green synthesis of N-substituted phthalimides, the structural class of this compound, is the move away from conventional volatile organic solvents. Research has demonstrated successful syntheses under solvent-free conditions or in aqueous media.

Solvent-free, or solid-state, reactions offer considerable environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. One such method involves the thermal reaction between N,N′-disubstituted ureas and phthalic acid, catalyzed by imidazole, to produce N-substituted phthalimides in moderate to good yields (53–92%). researchgate.net Microwave-assisted solvent-free synthesis represents another efficient and rapid method for preparing these compounds. researchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of N-substituted phthalimide derivatives has been achieved effectively in water. researchgate.net For instance, a nano-Cu2O catalyst has been used for the assembly of phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water, highlighting a ligand- and additive-free approach. rsc.orgacs.org The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid, also serves as an environmentally benign reaction medium and catalyst system. nih.gov

Table 1: Comparison of Green Solvent Approaches for N-Substituted Phthalimide Synthesis

| Approach | Key Features | Reactants Example | Catalyst/Conditions | Typical Yields | Citation |

| Solvent-Free | Eliminates solvent waste; reduced purification steps. | Phthalic Acid + N,N'-Disubstituted Ureas | Imidazole / Thermal | 53-92% | researchgate.net |

| Aqueous Media | Utilizes a non-toxic, non-flammable, and inexpensive solvent. | 2-Halobenzoic Acids + Amines + TMSCN | Nano-Cu₂O / Water | Good | rsc.orgacs.org |

| Deep Eutectic Solvent | Biodegradable and recyclable catalyst/solvent system. | Aminouracils + Isatins + Carbonyls | Choline Chloride-Oxalic Acid | Excellent | nih.gov |

Catalyst Development for Environmentally Benign Synthesis

Catalyst design is central to developing sustainable synthetic routes. The focus is on creating highly efficient, recyclable, and non-toxic catalysts that can operate under mild conditions. For the synthesis of the phthalimide core, both metal-based and metal-free catalysts have been explored.

Metal-Based Catalysts: Copper catalysts are widely used due to their low cost and versatile reactivity. Systems like Cu/tert-butyl hydroperoxide (TBHP) and nano-Cu2O have proven effective for synthesizing phthalimide derivatives. rsc.org A catalytic iron system, composed of iron trifluoroacetate (B77799) and tert-butyl hydroperoxide, has been reported for the oxidation of N-substituted 3-hydroxyisoindolines and isoindolinones to the corresponding phthalimides, offering a more eco-friendly alternative to some heavy metal oxidants. digitellinc.com Heterogeneous catalysts, such as zeolite H-BEA, are also gaining traction as they can be easily recovered and reused, facilitating green synthesis in aqueous media. researchgate.net

Organocatalysts and Metal-Free Systems: To circumvent the potential toxicity and contamination associated with metal catalysts, metal-free approaches are highly desirable. Imidazole has been used as an effective organocatalyst in solventless reactions. researchgate.net More recently, a metal-free protocol using trimethylsilyl cyanide (TMSCN) as a cyanide source has been developed for the efficient synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones. acs.org This method is noted for its operational simplicity and broad substrate scope. acs.org Fluorous phosphine (B1218219) has also been employed as a recyclable organocatalyst in green solvents. rsc.org

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

Achieving chemo- and regioselectivity is crucial for synthesizing structurally defined analogs of this compound with specific properties. This involves the targeted introduction of functional groups onto either the pentanoate side chain or the core isoindolinone ring system.

Introduction of Functional Groups on the Pentanoate Chain

Functionalizing the pentanoate chain allows for the fine-tuning of the molecule's properties. This can be achieved either by using a pre-functionalized pentanoic acid derivative in the initial synthesis or by post-synthetic modification.

A common strategy involves the condensation of phthalic anhydride with a functionalized carboxylic acid. For example, the reaction of phthalic anhydride with amino acids, such as (S)-alanine, yields the corresponding N-phthaloyl amino acid—in that case, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid. nih.gov This principle can be extended to various substituted pentanoic acids to generate the desired this compound analogs.

Alternatively, a pre-formed N-acyl phthalimide can be modified. For instance, researchers have prepared 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) from the corresponding ester. This hydrazide then serves as a versatile intermediate for synthesizing a variety of derivatives, demonstrating a post-synthesis functionalization approach. researchgate.net Another method involves starting with an isoindolinone-protected glycine (B1666218), introducing various side chains via alkylation, and then oxidizing the isoindolinone to the phthalimide, which effectively creates functionalized N-acyl phthalimides. researchgate.netnih.gov

Modification of the Isoindolinone Ring System

Modifications to the aromatic isoindolinone ring system are typically achieved by starting with a substituted phthalic anhydride or a related precursor. This allows for the introduction of various substituents onto the benzene (B151609) ring of the phthalimide structure.

A key transformation in this context is the oxidation of an N-substituted isoindolinone (a lactam) to the corresponding 1,3-dioxoisoindolinone (an imide). This allows for the synthesis of phthalimide derivatives from isoindolinone precursors, which can themselves be functionalized. researchgate.net Catalytic systems involving nickel, iron, or copper have been developed for this oxidation step. digitellinc.comdigitellinc.com For example, a system of catalytic copper(II) acetate (B1210297) and TBHP in acetonitrile can efficiently convert N-substituted isoindolinones to their corresponding isoindoline-1,3-diones. digitellinc.com

Furthermore, complex modifications of the isoindolinone core can lead to novel scaffolds. A Brønsted acid-catalyzed reaction between isoindolinone-derived propargylic alcohols and aromatic nucleophiles has been used to construct spiroisoindolinone indenes, demonstrating a sophisticated, regioselective modification of the ring system. irb.hr

Table 2: Selected Methods for Ring System and Side Chain Functionalization

| Target | Method | Key Transformation | Reagents/Catalyst | Citation |

| Pentanoate Chain | Pre-functionalization | Condensation | Substituted Pentanoic Acid + Phthalic Anhydride | nih.gov |

| Pentanoate Chain | Post-functionalization | Alkylation of protected glycine equivalent | Isoindolinone-glycine + Electrophile, then Oxidation | researchgate.netnih.gov |

| Isoindolinone Ring | Oxidation of Precursor | Lactam to Imide Oxidation | Cu(OAc)₂ / TBHP or Fe(TFA)₂ / TBHP | digitellinc.comdigitellinc.com |

| Isoindolinone Ring | Ring Annulation | Rearrangement/Friedel-Crafts Relay | Isoindolinone-propargyl alcohol / Brønsted Acid | irb.hr |

Large-Scale Synthetic Considerations and Process Chemistry Aspects

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires consideration of process chemistry principles, including scalability, safety, cost-effectiveness, and waste reduction.

Scalability is a primary challenge. Methods that are efficient on a small scale may not be viable for bulk production. The development of scalable protocols is therefore essential. For instance, a metal-free synthesis of N-substituted phthalimides was specifically noted as being scalable, a key feature for industrial application. acs.org The use of flow chemistry, where reactants are continuously pumped through a reactor, has been successfully applied to the multi-kilogram scale synthesis of related heterocyclic compounds and represents a significant advantage for large-scale production by offering better control over reaction parameters and improved safety. nih.gov

Process efficiency is greatly enhanced by the use of recyclable components. The development of protocols where the catalyst and solvents can be recovered and reused is a major focus. rsc.org Heterogeneous catalysts, such as polymer-supported catalysts or zeolites, are particularly advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.orgresearchgate.net

From a process chemistry perspective, the ideal synthetic route would involve:

Readily available and low-cost starting materials.

A minimal number of synthetic steps (high step economy).

Use of safe and recyclable solvents and reagents.

A robust and scalable catalytic system.

Simple product isolation and purification procedures that avoid tedious chromatography. rsc.org

These considerations are paramount for the economically viable and environmentally responsible production of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dioxoisoindolin 2 Yl Pentanoate

Hydrolytic Stability and Reactivity of the Ester Linkage

The ester linkage in 1,3-dioxoisoindolin-2-yl pentanoate is susceptible to hydrolysis under both acidic and basic conditions. The phthalimide (B116566) group significantly influences the reactivity of the ester.

Acid-Catalyzed Hydrolysis Mechanisms

Studies on related N-substituted phthalimides have shown that the rate of hydrolysis can be influenced by the concentration of the acid. researchgate.net For instance, the hydrolysis of N-(4-substituted arylthio)phthalimides has been observed to proceed via an A-2 mechanism at lower acidities, which involves a bimolecular attack of water on the protonated substrate. researchgate.net

Base-Catalyzed Saponification Pathways

The base-catalyzed hydrolysis, or saponification, of this compound is generally an irreversible process. chemistrysteps.comquimicaorganica.org The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the N-hydroxyphthalimide anion, a relatively good leaving group. The resulting pentanoic acid is then deprotonated by the base to form the carboxylate salt. chemistrysteps.commasterorganicchemistry.com This final acid-base reaction drives the equilibrium towards the products, making the saponification process essentially irreversible. chemistrysteps.comquimicaorganica.org

The general mechanism for base-catalyzed ester hydrolysis is a two-step addition-elimination process. masterorganicchemistry.com The presence of the electron-withdrawing phthalimide group can influence the rate of this reaction.

Reduction Reactions of Carbonyl Groups and the Pentanoate Chain

The reduction of this compound can be directed towards different functional groups depending on the reducing agent and reaction conditions employed.

Selective Reduction to Alcohols and Amines

Selective reduction of the phthalimide moiety is a common strategy for the deprotection of primary amines. organic-chemistry.org While direct reduction of the pentanoate ester to an alcohol is also possible, the phthalimide group offers a handle for specific transformations. The reduction of N-substituted phthalimides can lead to the corresponding primary amine. organic-chemistry.orgorganic-chemistry.org

Application of Specific Reducing Agents and Reaction Conditions

Various reducing agents have been utilized for the transformation of N-substituted phthalimides. Sodium borohydride (B1222165) (NaBH₄) in 2-propanol followed by treatment with acetic acid provides a mild and efficient method for the deprotection of phthalimides to yield primary amines. organic-chemistry.org This two-stage, one-flask procedure involves the reduction of the phthalimide to a hydroxylactam intermediate, which then releases the primary amine. organic-chemistry.orgacs.org This method is particularly advantageous as it often proceeds without significant racemization for chiral substrates. organic-chemistry.org

Other reducing systems can also be employed. For instance, zinc-catalyzed reduction of cyclic imides with hydrosilanes has been shown to selectively produce ω-hydroxylactams. acs.org The choice of reducing agent is crucial for achieving the desired chemoselectivity, whether it be the reduction of the imide carbonyls, the ester carbonyl, or the entire pentanoate chain.

Oxidation Processes and Functional Group Interconversions

The this compound molecule contains functional groups that can be manipulated through oxidation and other interconversion reactions. N-(Acyloxy)phthalimides are recognized as redox-active esters and can participate in various cross-coupling reactions. researchgate.net

Functional group interconversions can be a powerful tool in organic synthesis. ub.eduorganic-chemistry.org For example, the carboxylic acid that can be obtained from the hydrolysis of the ester can undergo further transformations. While specific oxidation studies on this compound are not extensively detailed in the provided search results, the general principles of organic chemistry suggest that the pentanoate chain could be susceptible to oxidation under strong conditions, although this would likely be a non-selective process.

More relevant are the functional group interconversions involving the N-O bond. N-(Acyloxy)phthalimides have emerged as precursors for alkyl radicals under photoredox catalysis or electrochemical conditions. researchgate.net This reactivity allows for the formal C-H alkylation of various heterocycles. researchgate.net For instance, under visible light irradiation, N-(acyloxy)phthalimides can be used for the alkylation of azauracils. nih.gov Similarly, photoredox catalysis can enable the coupling of N-(acyloxy)phthalimides with alkenyl carboxylic acids. rsc.org These reactions proceed via the generation of an alkyl radical from the N-(acyloxy)phthalimide through a single-electron transfer process, followed by its addition to a suitable acceptor.

Oxidation of Alkyl Chains and Aromatic Moieties

The oxidation of this compound can occur at either the pentanoate alkyl chain or the aromatic phthalimide ring, depending on the reaction conditions and the oxidizing agent employed.

Alkyl Chain Oxidation: The pentanoate chain, a saturated alkyl group, is generally resistant to oxidation under mild conditions. However, stronger oxidizing agents or specific catalytic systems can induce oxidation, typically leading to a mixture of products hydroxylated or carbonylated at various positions along the chain.

Aromatic Moiety Oxidation: The aromatic ring of the phthalimide core is susceptible to oxidation, often proceeding through a highly reactive arene oxide intermediate. pharmaxchange.info This process, typically mediated by cytochrome P450 enzymes in metabolic contexts or by potent chemical oxidants, introduces hydroxyl groups onto the ring. pharmaxchange.info The position of hydroxylation is influenced by the electronic properties of the phthalimide group and steric hindrance. pharmaxchange.info For substituted benzene (B151609) rings, oxidation generally favors the para-position. pharmaxchange.info In some cases, oxidation can lead to C-C bond cleavage and the formation of different derivatives. rsc.org

Mechanistic Pathways of Oxidative Transformations

The mechanisms of oxidation for aromatic systems like the phthalimide ring are well-studied. The formation of an arenol (B1447636) (phenolic) metabolite typically occurs via an epoxide intermediate known as an arene oxide. pharmaxchange.info This intermediate is formed by enzymes like cytochrome P450. pharmaxchange.info The arene oxide can then rearrange to the hydroxylated aromatic product through a process known as the NIH shift or 1,2-hydride shift. pharmaxchange.info Alternatively, this reactive intermediate can undergo other reactions, such as conjugation with glutathione, to form excretable metabolites, which is a key detoxification pathway in biological systems. pharmaxchange.info

Nucleophilic and Electrophilic Substitution on the Isoindolinone Ring

The isoindolinone ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is heavily influenced by the electron-withdrawing nature of the two carbonyl groups.

Electrophilic Aromatic Substitution Patterns

The two carbonyl groups in the phthalimide structure are strongly deactivating, making the aromatic ring electron-deficient. This reduces its susceptibility to electrophilic aromatic substitution (SEAr) compared to benzene. When the reaction does occur, it requires harsh conditions, and the electrophile is directed to the meta-position relative to the carbonyl groups (positions 4 and 7 on the isoindoline-1,3-dione core). However, certain catalytic processes, such as those catalyzed by rhodium, can proceed via a C-H activation that is considered to have an electrophilic aromatic substitution mechanism. rsc.org

Nucleophilic Attack at Carbonyl Centers

The carbonyl carbons of the phthalimide group are highly electrophilic and are primary sites for nucleophilic attack. libretexts.orgyoutube.com This reactivity is central to many transformations involving phthalimides. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable. The negative charge on the oxygen reforms the C=O double bond, leading to the cleavage of a C-N bond and the expulsion of the leaving group. youtube.comlibretexts.org

In the case of this compound, a strong nucleophile can attack a carbonyl carbon, potentially leading to the opening of the phthalimide ring. This is a common deprotection strategy for phthalimide-protected amines, often achieved through hydrazinolysis or basic hydrolysis. organic-chemistry.orgbyjus.com

Radical Reactions and Photocatalytic Transformations

N-acyloxyphthalimides, including this compound, are highly effective precursors for generating radical intermediates, especially under visible-light photocatalysis. acs.orgnih.govacs.org These reactions offer mild and efficient pathways for forming new carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov

Decarboxylative Alkylation Reactions

A key application of this compound is in decarboxylative alkylation. Upon irradiation with visible light in the presence of a suitable photocatalyst, the molecule undergoes fragmentation to generate a pentyl radical. nih.gov

The generally accepted mechanism for these photocatalytic reactions is as follows:

Photoexcitation: A photocatalyst, such as an Iridium or Ruthenium complex, absorbs visible light and is excited to a higher energy state. acs.org

Single Electron Transfer (SET): The excited photocatalyst transfers a single electron to the N-acyloxyphthalimide. acs.org

Fragmentation: The resulting radical anion rapidly fragments, losing carbon dioxide (decarboxylation) and a phthalimide anion to generate an alkyl radical (in this case, a pentyl radical). acs.org

Radical Coupling: The generated alkyl radical can then engage in various coupling reactions, such as adding to an electron-deficient alkene to form a new C-C bond. nih.gov

These photocatalytic methods are advantageous as they operate at room temperature and avoid the need for harsh reagents or high temperatures. acs.org The efficiency of these reactions makes N-acyloxyphthalimides attractive precursors for generating tertiary carbon radicals for the synthesis of complex molecules with quaternary carbon centers. nih.gov

Interactive Data Table: Photocatalytic Coupling of Radicals from (N-Acyloxy)phthalimide Precursors

The following table summarizes typical conditions and outcomes for the visible-light photocatalytic generation of radicals from (N-acyloxy)phthalimide derivatives and their subsequent coupling reactions with various acceptors, as demonstrated in studies by Okada and others. nih.gov

| Radical Precursor | Radical Acceptor | Photocatalyst | Additives | Solvent | Yield | Reference |

| (N-acyloxy)phthalimide (tertiary) | Electron-deficient alkene | Ru(bpy)₃(PF₆)₂ (1 mol%) | i-Pr₂NEt, Hantzsch ester | Dichloromethane (B109758) | Good | nih.gov |

| (N-acyloxy)phthalimide (tertiary) | Allylic bromide | Ru(bpy)₃(PF₆)₂ (1 mol%) | i-Pr₂NEt, Hantzsch ester | Dichloromethane | Good | nih.gov |

| (N-acyloxy)phthalimide (tertiary) | Vinylic chloride | Ru(bpy)₃(PF₆)₂ (1 mol%) | i-Pr₂NEt, Hantzsch ester | Dichloromethane | Good | nih.gov |

| N-acyloxyphthalimide | Benzene | Ir(ppy)₃ (0.5-5 mol%) | None | Acetonitrile (B52724) | up to 55% | acs.org |

Heck-Type Reactions and Related Coupling Processes

The transformation of aliphatic carboxylic acids into valuable alkylated products via cross-coupling reactions represents a significant advancement in synthetic chemistry. This compound, as a representative N-hydroxyphthalimide (NHP) ester derived from pentanoic acid, serves as a potent precursor for pentyl radicals in various coupling reactions, including processes analogous to the classical Heck reaction. nih.govacs.orgresearchgate.net The traditional Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org In recent years, this reaction has been expanded to include alkyl sources through decarboxylative pathways.

A notable development is the irradiation-induced, palladium-catalyzed decarboxylative Heck reaction of aliphatic N-(acyloxy)phthalimides, which can proceed at room temperature. acs.org This method allows for the efficient coupling of alkyl groups, such as the pentyl group from this compound, with various alkenes. The mechanism of these Heck-type reactions is distinct from the traditional pathway but converges on key organopalladium intermediates. wikipedia.orgwikipedia.orgyoutube.com

The process is initiated by the generation of an alkyl radical from the NHP ester. This can be achieved under thermal, photochemical, or redox conditions. In the context of palladium catalysis, the cycle often involves:

Radical Generation : The NHP ester undergoes a single-electron reduction, followed by fragmentation to release CO2, the phthalimide anion, and the corresponding alkyl radical (e.g., pentyl radical). acs.orgbeilstein-journals.org

Radical Capture : A low-valent palladium complex, typically Pd(0), captures the alkyl radical to form an alkyl-palladium(I) species, which can then be further oxidized or disproportionate to an alkyl-palladium(II) complex.

Alkene Insertion : The alkene substrate coordinates to the alkyl-palladium(II) complex and subsequently undergoes migratory insertion into the Pd-C bond. wikipedia.orgyoutube.com

β-Hydride Elimination : This step releases the final substituted alkene product and a palladium-hydride species. libretexts.org

Catalyst Regeneration : A base is typically required to neutralize the generated acid (from the halide in a traditional Heck reaction or other sources) and regenerate the active Pd(0) catalyst. libretexts.org

The synthetic utility of radicals derived from NHP esters has been successfully demonstrated in these Heck-type couplings. beilstein-journals.org For instance, research has shown that N-heteroaryl halides can be coupled with heterocyclic alkenes, showcasing the broad applicability of such palladium-catalyzed processes. nih.gov While direct examples specifying this compound are part of the broader class of aliphatic NHP esters, the data from related compounds underscores the potential of this methodology.

Table 1: Examples of Decarboxylative Coupling Reactions with Aliphatic NHP Esters This table presents data for representative aliphatic NHP esters in Heck-type and related coupling reactions, illustrating the general applicability for substrates like this compound.

| NHP Ester Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| NHP ester of 4-phenylbutanoic acid | 4-Iodoanisole | (dtbbpy)NiBr₂, Zn | DMA, 20 h | 1-Methoxy-4-(4-phenylbutyl)benzene | 95% | nih.gov |

| NHP ester of Cyclohexanecarboxylic acid | 4-Iodotoluene | (dtbbpy)NiBr₂, Zn | DMA, 20 h | 1-Cyclohexyl-4-methylbenzene | 85% | nih.gov |

| NHP ester of Boc-proline | 1-Iodo-4-(trifluoromethoxy)benzene | (dtbbpy)NiBr₂, Zn | DMA, 20 h | (S)-tert-Butyl 2-(4-(trifluoromethoxy)benzyl)pyrrolidine-1-carboxylate | 70% | nih.gov |

| NHP ester of Adamantane-1-carboxylic acid | 1-Bromo-4-vinylbenzene | Pd(OAc)₂, Xantphos | Visible light, rt | 1-(1-Adamantyl)-4-vinylbenzene | 78% | acs.org |

Role of Photoredox Catalysis in C-C and C-X Bond Formation

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of C-C and C-X bonds under mild conditions. researchgate.netnih.gov this compound and related N-hydroxyphthalimide (NHP) esters are excellent substrates for these transformations due to their ability to act as alkyl radical precursors upon single-electron reduction. researchgate.netnih.govresearchgate.net The redox potential of NHP esters is significantly lower than that of the parent carboxylic acids, making them more amenable to reduction by common photocatalysts. nih.gov

The general mechanism for the photocatalytic activation of an NHP ester like this compound typically follows a reductive quenching cycle. nih.govnih.gov

Photoexcitation : A photocatalyst (PC), such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and is promoted to an excited state (*PC). nih.gov

Reductive Quenching : The excited photocatalyst (*PC) is reduced by a stoichiometric electron donor (e.g., Hantzsch ester or an amine like DIPEA), generating a more strongly reducing species (PC⁻). nih.gov

Single-Electron Transfer (SET) : The reduced photocatalyst (PC⁻) transfers an electron to the NHP ester. This SET induces the cleavage of the weak N-O bond and subsequent decarboxylation, yielding a pentyl radical, CO₂, and the phthalimide anion. nih.govnih.gov

Radical Coupling : The generated pentyl radical can then participate in a variety of bond-forming reactions, including addition to electron-deficient alkenes (Giese-type reaction), coupling with aryl halides, or reaction with heteroaromatics (Minisci-type reaction). nih.govnih.govresearchgate.net

This strategy has been employed to construct complex molecules and forge both carbon-carbon and carbon-heteroatom (C-X) bonds. researchgate.netresearchgate.net For example, visible-light-mediated Minisci-type reactions allow for the direct C-H alkylation of N-heterocycles with radicals generated from NHP esters, avoiding the harsh oxidants used in the traditional Minisci protocol. nih.gov Furthermore, dual catalytic systems combining photoredox catalysis with another catalytic cycle (e.g., nickel or copper catalysis) have expanded the scope to include cross-electrophile couplings and couplings with organozinc reagents. nih.govresearchgate.net

While many photoredox reactions are net-reductive and require a sacrificial reductant, redox-neutral protocols have also been developed. nih.gov In some cases, the reaction can proceed via a radical chain mechanism initiated by the photocatalyst, minimizing the need for stoichiometric additives. nih.gov The versatility of this approach allows for the formation of C-C, C-N, C-B, and other C-X bonds from the same class of radical precursors. researchgate.netacs.org

Table 2: Examples of Photoredox-Catalyzed Reactions with Aliphatic NHP Esters This table showcases the diversity of transformations achievable with aliphatic NHP esters under photoredox conditions, applicable to this compound.

| NHP Ester Substrate | Reaction Type | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| NHP ester of Cyclohexanecarboxylic acid | Minisci-type reaction with Lepidine | Ru(bpy)₃Cl₂ | Blue LEDs, rt | 78% | nih.gov |

| NHP ester of Boc-glycine | Coupling with 4-cyanopyridine | Ru(bpy)₃Cl₂ | Blue LEDs, rt | 79% | nih.gov |

| NHP ester of 3-phenylpropanoic acid | Coupling with Pentafluorophenylzinc Bromide | Ir(ppy)₃, Cu(acac)₂ | Blue LEDs, 20 h | 85% | researchgate.net |

| NHP ester of Cyclopentanecarboxylic acid | Dual Decarboxylative Coupling with Cinnamic Acid | Ru(bpy)₃(PF₆)₂, DABCO | Blue LEDs, rt | 72% | rsc.org |

Reaction Kinetics and Thermodynamics of Key Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. stanford.eduyoutube.com The key transformation is the generation of a pentyl radical through the reductive cleavage of the N-O bond and subsequent decarboxylation.

The reaction can be summarized as:

NHP-Ester + e⁻ → [NHP-Ester]•⁻ → R• + CO₂ + Phthalimide⁻

This process is an irreversible decarboxylative fragmentation. beilstein-journals.org The stability of the final products provides a strong driving force for the reaction, distinguishing it from processes that exist in equilibrium. khanacademy.org Theoretical studies on the parent N-hydroxyphthalimide (NHPI) have provided valuable thermochemical properties that underpin the reactivity of its ester derivatives. scilit.com

Table 3: Key Thermodynamic Parameters Related to NHP Ester Reactivity

| Parameter | Compound/Bond | Value | Significance | Reference |

|---|---|---|---|---|

| Bond Dissociation Energy (BDE) | N–O bond in NHP esters | ~42 kcal/mol | Low energy barrier for N-O bond cleavage upon reduction. | nih.gov |

| Reduction Potential (E₁/₂) | Alkyl NHP esters vs Ag/Ag⁺ | -1.56 to -1.66 V | Accessible potential for reduction by common photocatalysts or reductants. | nih.gov |

Kinetic Considerations: Kinetics governs the rate at which these thermodynamically favorable reactions occur. stanford.edu The reaction rate is influenced by several factors, including the concentration of the reactants, the nature of the catalyst, and external conditions like temperature or light intensity in photochemical reactions. mdpi.com

In photoredox-catalyzed reactions, the rate is dependent on the efficiency of several steps in the catalytic cycle, including the rate of photoexcitation, electron transfer, and the subsequent radical coupling. nih.gov The choice of photocatalyst and its quantum yield are critical kinetic parameters.

For non-photochemical methods, such as the nickel-catalyzed cross-electrophile coupling, the reaction kinetics depend on the rate of the elementary steps in the nickel catalytic cycle. nih.gov Studies on the esterification of pentanoic acid, the precursor to the title compound, have shown that such reactions are highly sensitive to temperature and catalyst concentration, with activation energies around 39.5 kJ/mol (9.4 kcal/mol) for certain catalytic systems. researchgate.net While this pertains to the formation of a related ester, it highlights the kinetic sensitivity of reactions involving this moiety.

Stereoselective and Enantioselective Transformations Involving the Pentanoate Moiety

A significant challenge and opportunity in modern organic synthesis is the control of stereochemistry. While the pentyl group derived from this compound is achiral, it can be added to prochiral substrates to create new stereocenters. Achieving high stereoselectivity, particularly enantioselectivity, in such transformations requires the use of chiral catalysts or auxiliaries. msu.edu

Recent advances have demonstrated that radicals generated from NHP esters can participate in highly enantioselective reactions. A prominent strategy involves the use of dual catalytic systems, where a photoredox catalyst generates the radical and a separate chiral catalyst orchestrates its stereoselective addition to a substrate. nih.gov

An exemplary case is the enantioselective Minisci-type addition of radicals to N-heteroarenes. nih.gov In this approach, a chiral Brønsted acid can form a chiral complex with the heterocyclic substrate. This complex then reacts with the incoming alkyl radical (e.g., pentyl radical) in a spatially defined environment, leading to the preferential formation of one enantiomer of the product. The chiral acid catalyst effectively shields one face of the heteroarene, directing the radical attack to the other face.

Similarly, enantioselective Giese-type conjugate additions have been developed. The addition of a tertiary radical, generated from a corresponding NHP ester, to an enone acceptor was a key step in the synthesis of (–)-aplyviolene, demonstrating high diastereoselectivity. nih.gov While this involves a tertiary radical, the underlying principles are applicable to other radical systems.

The development of these methods is crucial as they provide enantioselective access to a wide range of optically active molecules from simple, abundant carboxylic acids. nih.gov The choice of chiral catalyst, whether it be a Brønsted acid, a Lewis acid, or an organocatalyst, is critical for achieving high levels of enantiomeric excess (ee). nih.govmsu.edu Lipase-mediated kinetic resolutions also represent a powerful, albeit different, strategy for obtaining enantiomerically enriched compounds involving ester moieties, often with exceptionally high enantioselectivity. mdpi.com

Table 4: Examples of Enantioselective Reactions Involving Radicals from NHP Esters This table highlights strategies for achieving enantioselectivity in reactions where a radical generated from an NHP ester adds to a prochiral substrate.

| Reaction Type | Radical Precursor | Substrate | Catalytic System | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Enantioselective Minisci-type Addition | NHP ester of 2,2-dimethyl-3-phenylpropanoic acid | Quinoline | Ir(ppy)₂-(dtbbpy)PF₆ (Photocatalyst) + Chiral Phosphate (Brønsted Acid) | α-Alkylated Quinoline | 90% ee | nih.gov |

| Asymmetric Nitroaldol Reaction | Methyl 2-oxo-2-phenylacetate (α-ketoester) | Nitromethane | C6′-OH Cinchona Alkaloid (Organocatalyst) | Tertiary Carbinol | up to 96% ee | nih.gov |

| Enantioselective Allylboration | Benzaldehyde (prochiral acceptor) | Chiral Allylborane Reagent | Chiral Boronate Ester | Homoallylic Alcohol | High ee | msu.edu |

| Enantioselective Formal [2+2] Cycloaddition | Arylalkene | α-Halo Acrolein | (S)-Oxazaborolidinium Cation | Functionalized Cyclobutane | Excellent ee | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing profound insights into the connectivity and environment of individual atoms. For 1,3-Dioxoisoindolin-2-yl pentanoate, both ¹H and ¹³C NMR have been instrumental in assigning its structure.

¹H NMR Chemical Shifts and Coupling Constant Analysis

The proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different protons in the molecule. rsc.org The aromatic protons of the phthalimide (B116566) group appear as a multiplet in the range of δ 7.77-7.92 ppm. rsc.org The aliphatic chain of the pentanoate moiety gives rise to a series of signals. A triplet at δ 0.97 ppm with a coupling constant (J) of 7.2 Hz is characteristic of the terminal methyl group (CH₃). rsc.org Two multiplets are observed between δ 1.45-1.50 ppm and δ 1.73-1.81 ppm, corresponding to the two methylene (B1212753) groups (CH₂) in the middle of the pentanoate chain. rsc.org The methylene group adjacent to the carbonyl group appears as a triplet at δ 2.67 ppm with a J value of 7.2 Hz. rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.77-7.92 | m | - | Aromatic protons |

| 2.67 | t | 7.2 | -CH₂-C=O |

| 1.73-1.81 | m | - | -CH₂- |

| 1.45-1.50 | m | - | -CH₂- |

¹³C NMR Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, provides a detailed map of the carbon skeleton of this compound. rsc.org The carbonyl carbons of the phthalimide group are observed at δ 162.0 ppm, while the ester carbonyl carbon resonates at δ 169.6 ppm. rsc.org The aromatic carbons of the phthalimide ring show signals at δ 123.9, 129.0, and 134.7 ppm. rsc.org The carbon atoms of the pentanoate chain are found at δ 13.6 (CH₃), 22.0 (CH₂), 26.7 (CH₂), and 30.7 (CH₂) ppm. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.6 | Ester C=O |

| 162.0 | Phthalimide C=O |

| 134.7 | Aromatic C |

| 129.0 | Aromatic CH |

| 123.9 | Aromatic CH |

| 30.7 | -CH₂-C=O |

| 26.7 | -CH₂- |

| 22.0 | -CH₂- |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of such techniques is a standard procedure for confirming structural assignments. Correlation Spectroscopy (COSY) would be used to establish the proton-proton coupling networks within the pentanoate chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing the connectivity between the phthalimide and pentanoate moieties by showing correlations between protons and carbons that are two or three bonds apart. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, which would be particularly useful in more complex stereochemical analyses.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) using Electrospray Ionization-Time of Flight (ESI-TOF) has been employed to determine the exact mass of this compound. The calculated mass for the protonated molecule, [M+H]⁺, with the formula C₁₃H₁₄NO₄, is m/z 248.0923. rsc.org The experimentally found value is m/z 248.0919, which is in close agreement with the calculated mass, thus confirming the elemental composition of the compound. rsc.org

HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns. While specific MS/MS fragmentation data for this compound is not explicitly provided in the search results, predictable fragmentation pathways can be inferred. The cleavage of the ester bond would be a likely fragmentation route, leading to the formation of a phthalimide-containing fragment and a pentanoyl fragment. Further fragmentation of the pentanoyl chain would also be expected. For instance, in the mass spectrum of a related compound, the cleavage of the ester bond was observed, resulting in fragments corresponding to the individual components of the molecule. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic vibrations of the phthalimide and ester moieties. The most prominent features are the carbonyl (C=O) stretching bands of the imide group. spectroscopyonline.com Due to symmetric and asymmetric stretching, cyclic imides typically show two distinct C=O absorption bands. spectroscopyonline.com

For N-substituted phthalimides, these bands are consistently observed at specific wavenumbers. For instance, in N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamide, the asymmetric and symmetric C=O stretches appear at 1780 cm⁻¹ and 1715 cm⁻¹, respectively. nih.gov A similar compound, N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, shows these peaks at 1775 cm⁻¹ and 1710 cm⁻¹. nih.gov In addition to the imide carbonyls, the ester carbonyl (C=O) of the pentanoate group is expected to show a strong absorption band, typically in the range of 1750-1735 cm⁻¹. Other significant absorptions include C-N stretching vibrations and the aromatic C-H stretches of the benzene (B151609) ring. The characterization of various phthalimide derivatives is routinely supported by IR spectroscopy, confirming the integrity of the core structure. jetir.orgeijppr.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1780 | Asymmetric C=O Stretch | Phthalimide |

| ~1715 | Symmetric C=O Stretch | Phthalimide |

| 1750-1735 | C=O Stretch | Ester |

| ~3060 | C-H Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Ester |

X-ray Crystallography for Solid-State Structural Analysis and Conformation

Crystallographic studies of analogous compounds, such as (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, provide detailed geometric parameters for the phthalimide core. nih.govresearchgate.net The phthalimide ring system is typically found to be planar. nih.gov The dihedral angle, which is the angle between the plane of the phthalimide ring and the plane of the attached side chain, is a critical parameter for defining the molecule's conformation. In (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, this angle has been reported as 86.7(3)° and 66.41(7)° in different crystal forms, indicating that packing forces can influence the conformation. nih.govresearchgate.net The bond lengths within the phthalimide group are consistent across various derivatives, reflecting its stable electronic structure. mdpi.comresearchgate.net

Table 2: Selected Bond Lengths and Angles from a Representative Analog, (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. researchgate.net

| Bond/Angle | Measurement (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| O1—C1 | 1.198 (3) |

| O4—C11 | 1.197 (3) |

| N1—C1 | 1.409 (3) |

| N1—C9 | 1.450 (3) |

| C1—C2 | 1.484 (4) |

| **Bond Angles (°) ** | |

| C8—N1—C1 | 111.5 (2) |

| C1—N1—C9 | 123.5 (2) |

| O1—C1—N1 | 124.7 (3) |

In the solid state, the crystal packing is stabilized by various non-covalent intermolecular interactions. For N-phthaloyl derivatives, π-stacking interactions are particularly significant. mdpi.com In the crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, an anti-parallel π-stacking of the phthalimide groups is observed, with a centroid-to-centroid distance of 3.470(1) Å, which is characteristic of stabilizing π–π interactions. nih.gov This interaction involves the electron-rich six-membered ring of one molecule interacting with the electron-poor five-membered ring of an adjacent molecule. nih.gov While the pentanoate ester lacks strong hydrogen bond donors like the carboxylic acid in related structures, weak C-H⋯O hydrogen bonds and C=O⋯π interactions may also contribute to the stability of the crystal lattice. nih.gov

Chiroptical Spectroscopy (e.g., Optical Rotation, CD Spectroscopy) for Stereochemical Assignment

When derived from a chiral source, such as (S)- or (R)-2-aminopentanoic acid, this compound is optically active. Chiroptical techniques are essential for assigning its absolute configuration.

Optical Rotation: The measurement of optical rotation by polarimetry is a classical method for distinguishing between enantiomers. rudolphresearch.com Dextrorotatory (+) isomers rotate plane-polarized light clockwise, while levorotatory (-) isomers rotate it counter-clockwise. rudolphresearch.com For N-phthaloyl derivatives of α-amino acids, the sign of the optical rotation has been directly correlated with the absolute configuration of the α-carbon. acs.orgcapes.gov.br Therefore, measuring the specific rotation of an enantiomerically pure sample of this compound would allow for its stereochemical assignment as either (S) or (R).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying chiral molecules. mdpi.com The phthalimide group acts as a chromophore, and its electronic transitions become chiroptically active when perturbed by the chiral center of the pentanoate moiety. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), provides a detailed fingerprint of the molecule's stereochemistry. acs.org This technique is highly sensitive to the conformation and absolute configuration of N-phthaloyl amino acid derivatives. acs.orgbdpsjournal.org

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the isolation and purity assessment of synthesized compounds like this compound.

Thin Layer Chromatography (TLC): TLC is widely used for routine purity checks and to monitor the progress of the synthesis reaction. jetir.orgeijppr.commdpi.com The purity of the final product is often initially assessed by the presence of a single spot on a TLC plate visualized under UV light. f1000research.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a much higher degree of resolution for purity assessment. For chiral molecules like this compound, chiral HPLC is the definitive method for determining enantiomeric purity. Enantiomeric separations of N-phthaloyl α-amino acids and their esters have been successfully achieved using polysaccharide-derived chiral stationary phases (CSPs), such as Chiralcel and Chiralpak columns. nih.gov The choice of the specific CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.gov Additionally, reversed-phase HPLC methods are commonly used to determine the chemical purity of related phthalimide compounds. sielc.comnih.gov

Table 3: Representative Chromatographic Techniques for Analysis

| Technique | Application | Stationary Phase | Mobile Phase System (Example) |

|---|---|---|---|

| TLC | Purity check, reaction monitoring | Silica Gel 60 F254 | Dichloromethane (B109758) / Chloroform |

| HPLC (Reversed-Phase) | Chemical Purity Assessment | C18 or Newcrom R1 | Acetonitrile (B52724) / Water / Acid (Formic or Phosphoric) |

Theoretical and Computational Studies of 1,3 Dioxoisoindolin 2 Yl Pentanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of the electronic distribution and geometric parameters of molecules. These methods are instrumental in understanding the intrinsic properties of 1,3-Dioxoisoindolin-2-yl pentanoate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like this compound. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, extensive research on related N-substituted phthalimides provides a strong basis for understanding its properties.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For the phthalimide (B116566) moiety of this compound, the aromatic ring and the five-membered imide ring are expected to be largely planar. The bond lengths and angles within this phthalimide core are well-characterized from studies on analogous compounds. For instance, in a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations were used to optimize the geometry and understand its molecular properties.

Key electronic properties that can be determined from DFT studies include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the carbonyl oxygen atoms of the phthalimide group are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms are electron-deficient and represent sites for nucleophilic attack.

The stability of related N-substituted phthalimides has been compared using DFT. For example, a study on N,N'-(biphenyl)bisphthalimide and N-(4'-aminobiphenyl)phthalimide indicated that the former is more stable based on its electronic properties. uomustansiriyah.edu.iq Such analyses for this compound would involve assessing its total energy and comparing it to other related structures.

Table 1: Representative Calculated Properties for N-Substituted Phthalimide Derivatives from DFT Studies

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| N,N'-(biphenyl)bisphthalimide | B3LYP/6-31G | - | - | - | - |

| N-(4'-aminobiphenyl)phthalimide | B3LYP/6-31G | - | - | - | - |

| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | PBE0-D3BJ/def2-TZVP | - | - | - | - |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the phthalimide ring, which is a common feature in N-substituted phthalimides. The LUMO is also typically centered on the phthalimide moiety, particularly around the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In a study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, FMO analysis revealed that the HOMO was located over the substituted aromatic ring, while the LUMO was predominantly on the indole (B1671886) side. acs.org This distribution of frontier orbitals helps in identifying the sites for electrophilic and nucleophilic attack. For this compound, similar analysis would predict that the phthalimide ring is the primary site of electronic activity.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to understand the relative energies of these different conformations and the barriers to interconversion between them. This is particularly important for a molecule like this compound, which has a flexible pentanoyl side chain.

Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to study the conformational landscape of molecules. MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational changes.

For this compound, the key flexible bonds are within the pentanoyl chain. Rotation around the C-C single bonds of this chain leads to a variety of possible conformations. An important aspect to consider is the rotational barrier around the N-C bond connecting the pentanoyl group to the phthalimide nitrogen. Studies on similar N-acyl amides have shown that the barrier to rotation around the N-acyl bond can be significant due to the partial double bond character arising from resonance.

A study on the conformational landscape of phthalimides with thioalkyl substituents provides a useful analogy. researchgate.net It demonstrated how different conformations, such as gauche and orthogonal arrangements of the alkyl chain relative to the phthalimide ring, can have different energies and photophysical properties. researchgate.net Similarly, the pentanoyl chain in this compound can adopt various folded and extended conformations, each with a specific energy. The lowest energy conformations will be the most populated at equilibrium.

MD simulations can provide insights into how the molecule behaves in a solvent, which is crucial for understanding its properties in a realistic environment. These simulations can reveal the preferred conformations in solution and the dynamics of the interconversion between them.

The conformation of a molecule can have a profound impact on its reactivity. The accessibility of reactive sites can be sterically hindered in certain conformations, while in others, they may be exposed and readily available for reaction. For this compound, the conformation of the pentanoyl chain could potentially block access to the electrophilic carbonyl carbons of the phthalimide group.

Furthermore, in the context of molecular recognition, such as the interaction with a biological receptor or a catalyst, the molecule must adopt a specific conformation to fit into the binding site. The energy required to adopt this "bioactive" conformation is a key factor in determining the binding affinity. Understanding the conformational energy landscape can therefore provide crucial information for the design of molecules with specific biological activities.

Reaction Pathway Computations and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. This allows for a detailed understanding of the reaction mechanism and the factors that influence the reaction rate.

For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can be used to map out the potential energy surface of the reaction. The reaction pathway is the lowest energy path on this surface that connects reactants and products. The highest point on this pathway is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate according to transition state theory. mdpi.com

A computational study on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid provides a relevant example of this approach. acs.orgmdpi.com The study elucidated a two-step mechanism involving an initial cyclization to form a tetrahedral intermediate, followed by dehydration. acs.orgmdpi.com The calculations identified the transition states for both steps and determined that the dehydration step was rate-determining. acs.orgmdpi.com

Table 2: Illustrative Energy Profile for a Related N-Arylphthalimide Formation

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Phthalanilic acid + Acetic acid | 0.0 |

| Transition State 1 | Cyclization | +19.5 |

| Intermediate Complex | Tetrahedral intermediate | +5.3 |

| Transition State 2 | Dehydration | +25.0 |

| Product Complex | N-Phenylphthalimide + Water + Acetic acid | -10.0 |

Data adapted from a computational study on N-phenylphthalimide formation for illustrative purposes. acs.org

Similar computational studies could be applied to understand the reactions of this compound. For example, the hydrolysis of the imide or ester functional groups could be modeled to predict the reaction mechanism and rates under different conditions. This would involve identifying the transition states for nucleophilic attack on the carbonyl carbons and the subsequent bond-breaking steps. Such studies are invaluable for understanding the stability and reactivity of the compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. For a compound like this compound, which is an N-acylphthalimide, computational studies can illuminate its formation mechanism, which typically involves the acylation of a phthalimide salt or a related synthetic route.

A plausible reaction mechanism for the formation of an N-substituted phthalimide that can be computationally modeled is the reaction of phthalanilic acid in the presence of a catalyst, such as acetic acid. mdpi.comnih.govresearchgate.net This reaction is generally understood to proceed through a two-step addition-elimination (or cyclization-dehydration) mechanism. mdpi.comnih.govresearchgate.net

Step 1: Cyclization The initial step involves an intramolecular nucleophilic attack by the amide nitrogen onto the carboxyl carbon of the phthalanilic acid derivative. mdpi.comnih.gov This leads to the formation of a tetrahedral intermediate. Computational models, often employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can map the potential energy surface of this process. mdpi.comnih.gov For instance, a study on the acetic acid-catalyzed formation of N-phenylphthalimide showed that the acetic acid molecule can act as a proton shuttle, facilitating the nucleophilic attack by simultaneously protonating the carbonyl oxygen and deprotonating the amide nitrogen through a cyclic transition state. mdpi.comnih.gov

Step 2: Dehydration The second step is the dehydration of the tetrahedral intermediate to yield the final phthalimide product. mdpi.comnih.gov This elimination of a water molecule is often the rate-determining step. mdpi.comnih.govresearchgate.net Computational analysis can identify the transition state for this step and reveal the role of the catalyst in facilitating the departure of the hydroxyl group. The catalyst can, for example, protonate the hydroxyl group to make it a better leaving group while simultaneously accepting a proton from the nitrogen. mdpi.comnih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction pathway and the feasibility of the proposed mechanism.

Prediction of Activation Energies and Reaction Rates

A key outcome of computational reaction mechanism studies is the prediction of activation energies (Ea). The activation energy is the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate. nih.govresearchgate.netchemrxiv.org

Using computational methods like DFT, the geometries of the transition states can be optimized, and their energies calculated. The activation energy is then determined as the difference in energy between the transition state and the reactants.

For the formation of this compound, the activation energies for both the cyclization and dehydration steps can be calculated. A computational study on a similar reaction, the formation of N-phenylphthalimide, determined the activation energy for the rate-determining dehydration step to be higher than that of the initial cyclization. researchgate.net

The Arrhenius equation, and more sophisticated theories like Transition State Theory, relate the activation energy to the reaction rate constant (k). nih.gov Therefore, by calculating the activation energy, it is possible to predict the reaction rate at a given temperature. These predictions are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and efficiency. Machine learning models are also being developed to predict chemical reaction yields by incorporating features derived from computational chemistry. nih.gov

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds like this compound.

Theoretical NMR and IR Spectra Calculations for Comparison with Experimental Data

Theoretical NMR Spectra:

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in a molecule. researchgate.netuobasrah.edu.iq From these tensors, the isotropic shielding values are obtained, which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, one would first perform a geometry optimization of the molecule using a suitable level of theory, such as DFT with a basis set like 6-31G(d,p) or higher. Following this, the NMR shielding constants for each ¹H and ¹³C nucleus would be calculated.

¹H NMR: The calculated proton chemical shifts would be expected to show signals for the aromatic protons of the phthalimide group, typically in the range of 7.7-8.0 ppm. eijppr.com The protons on the pentanoate chain would appear at higher fields. The methylene (B1212753) protons adjacent to the carbonyl group would be the most deshielded of the alkyl chain, and the terminal methyl group would be the most shielded.

¹³C NMR: The theoretical ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the phthalimide ring at around 167 ppm. researchgate.net The aromatic carbons would also have distinct chemical shifts. The carbonyl carbon of the pentanoate group would appear in a similar region to the phthalimide carbonyls. The carbons of the pentanoate alkyl chain would have chemical shifts in the aliphatic region of the spectrum. nih.gov

Theoretical IR Spectra:

The calculation of an IR spectrum involves determining the vibrational frequencies of the molecule. nih.gov After geometry optimization, a frequency calculation is performed. This provides a list of vibrational modes and their corresponding frequencies and intensities. These frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational method.

For this compound, the calculated IR spectrum would be expected to show strong absorption bands corresponding to:

C=O stretching: The two carbonyl groups of the phthalimide ring would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 1700-1800 cm⁻¹. nist.govnist.govchemicalbook.com The carbonyl group of the pentanoate ester would also show a strong band in this region.

C-N stretching: The stretching vibrations of the C-N bonds in the imide ring would also be present.